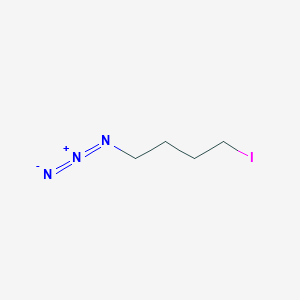

1-Azido-4-iodobutane

Descripción general

Descripción

1-Azido-4-iodobutane is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is a halogenated azide that is used as a reagent in organic chemistry, biochemistry, and medicinal chemistry. The compound is synthesized through a series of chemical reactions and has been found to exhibit a range of physiological and biochemical effects. In

Aplicaciones Científicas De Investigación

Conformational Analysis

1-Azido-4-iodobutane and its analogs have been studied for their conformational isomerism. High-resolution microwave spectroscopy has enabled researchers to determine the rotational constants, centrifugal distortion constants, nuclear quadrupole coupling constants (NQCCs), and nuclear-spin rotation constants of various conformers of 1-iodobutane, offering valuable insights into the behavior of similar compounds (Arsenault et al., 2017).

Synthesis of Bicyclo Compounds

This compound is used in synthetic chemistry, particularly in the synthesis of bicyclo compounds. For instance, a study describes the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane as a flexible and scalable alternative for synthesizing bicyclo[1.1.1]pentan-1-amine, a moiety significant in medicinal chemistry (Goh et al., 2014).

Preparation of Trisubstituted Triazenes

This compound plays a role in the preparation of trisubstituted triazenes. A method based on the reaction of Grignard reagents with this compound facilitates the regioselective formation of triazenes, proving useful in synthesizing various aryl, heteroaryl, vinyl, and alkyl triazenes (Suleymanov et al., 2018).

Photoaffinity Labeling

This compound derivatives are used in photoaffinity labeling. A study on an azido derivative of paclobutrazol, a kaurene oxidase inhibitor, highlights its use as a photoaffinity labeling agent in biochemical research (Hallahan et al., 1988).

Molecular Interaction Studies

The compound has been employed in studies to understand molecular interactions. For example, the reaction of 1-iodobutane with nanocrystalline MgO was investigated to understand the catalytic dehydroiodination process and surface modification mechanisms (Mishakov et al., 2005).

Safety and Hazards

The safety data sheet for 1-Iodobutane, a related compound, suggests that it is flammable and toxic if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . These hazards might also apply to 1-Azido-4-iodobutane, but specific safety data for this compound is not provided in the search results.

Propiedades

IUPAC Name |

1-azido-4-iodobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8IN3/c5-3-1-2-4-7-8-6/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZUACRCBPIEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625325 | |

| Record name | 1-Azido-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148759-55-1 | |

| Record name | 1-Azido-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B3378771.png)

![Methyl 2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)-3-hydroxypropanoate](/img/structure/B3378840.png)

![8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane](/img/structure/B3378862.png)